5'-(Sulfonylbenzoyl)adenosine

Immunology Ecto-ATPase Affinity labeling

Standard adenosine analogs and reversible inhibitors fail to covalently label or identify elusive nucleotide-binding sites. 5'-(Sulfonylbenzoyl)adenosine (FSBA) solves this by combining a conserved adenosine recognition motif with a latent 5'-sulfonylbenzoyl warhead that reacts irreversibly only upon specific docking within ATP/ADP pockets. - Stoichiometric labeling (0.5-1.0 mol/mol) of allosteric and catalytic sites while preserving regulatory function. - Enables detergent extraction, immunoprecipitation, and proteolytic mapping for target ID not possible with reversible probes. - Serves as the parent scaffold for customizable biotinylated activity-based kinase probes.

Molecular Formula C17H16FN5O7S
Molecular Weight 453.4 g/mol
CAS No. 57454-44-1
Cat. No. B1215687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-(Sulfonylbenzoyl)adenosine
CAS57454-44-1
Synonyms5'-(sulfonylbenzoyl)adenosine
Molecular FormulaC17H16FN5O7S
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)S(=O)(=O)F
InChIInChI=1S/C17H16FN5O7S/c18-31(27,28)9-3-1-8(2-4-9)17(26)29-5-10-12(24)13(25)16(30-10)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24-25H,5H2,(H2,19,20,21)/t10-,12-,13-,16-/m1/s1
InChIKeyAQZGKOBMIMVGMG-XNIJJKJLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-(Sulfonylbenzoyl)adenosine (CAS 57454-44-1): An Irreversible ATP-Site Affinity Probe for Nucleotide-Binding Protein Research


5'-(Sulfonylbenzoyl)adenosine, also referred to as 5'-(4-fluorosulfonylbenzoyl)adenosine or 5'-FSBA, is a synthetic adenosine analog bearing an electrophilic fluorosulfonylbenzoyl moiety at the 5'-O position. It functions as an affinity label that forms a covalent bond with amino acid residues within adenine nucleotide-binding sites of ATPases, kinases, and other nucleotide-binding proteins [1]. Unlike reversible ATP analogs or simple nucleosides, 5'-FSBA enables irreversible, stoichiometric modification of target proteins, allowing unambiguous identification of active-site residues and permanent functional inactivation [2].

Why ATP, ADP, or Other Adenosine Analogs Cannot Replace 5'-FSBA in Irreversible Affinity Labeling Workflows


Conventional adenine nucleotides (ATP, ADP, AMP) and non-hydrolyzable analogs such as AMP-PNP bind reversibly to nucleotide-binding sites and dissociate upon wash-out, precluding permanent target engagement or residue-level mapping [1]. Adenosine itself is only a weak, reversible inhibitor [2]. Photoaffinity probes like 8-azido-ATP require exogenous UV activation, introducing experimental variability and potential off-target crosslinking [3]. 5'-FSBA uniquely combines spontaneous electrophilic reactivity with adenine-nucleotide recognition, enabling quantitative, active-site-directed covalent modification under physiological conditions without external triggering. The evidence below quantifies these differential properties.

Quantitative Differentiation of 5'-FSBA Against Closest ATP-Analog Comparators: Head-to-Head and Cross-Study Evidence


Irreversible vs. Reversible Inhibition of Natural Killer Cell Cytotoxicity: 5'-FSBA, ATP, ADP, AMP-PNP, and Adenosine Compared

In a direct comparative study using the human NK cell line NK3.3, 5'-FSBA produced irreversible, concentration-dependent inhibition with an I50 of ~100 µM and complete inhibition at 1 mM [1]. By contrast, 1 mM ATP and ADP inhibited cytotoxicity only 26% and 21%, respectively, and removal of nucleotides restored activity [1]. The non-hydrolyzable ATP analog AMP-PNP (5'-adenylyl imidodiphosphate) achieved 41% inhibition at 1 mM and >97% at 10 mM, but its effect was fully reversible upon wash-out, whereas 5'-FSBA modification was permanent [1]. Adenosine was only a weak inhibitor and did not compete at the same site [1].

Immunology Ecto-ATPase Affinity labeling

Sub-Stoichiometric Inactivation Efficiency: 5'-FSBA Achieves 100% Inactivation at Only 25% Monomer Occupancy in recA ATPase

In the recA protein from E. coli, covalent modification by 5'-FSBA resulted in 100% inactivation of ssDNA-dependent ATPase activity when only 25% of enzyme monomers were modified, demonstrating strong negative cooperativity or a dominant-negative effect of partial labeling [1]. The modification saturated at 1 mol 5'-FSBA/mol protein and occurred at a single site, identified as Tyr-264 [1]. Binding was competitively inhibited by ATP, ADP, ATPγS, UTP, and GTP, but not by adenosine, confirming active-site specificity [1].

Enzymology ATPase Stoichiometry

Kinetic Resolution of Reversible Binding (Kd = 185 µM) and Irreversible Modification (k2 = 0.22 min⁻¹) at NADH-Cytochrome b5 Reductase

At pig liver NADH-cytochrome b5 reductase, 5'-FSBA inactivated the enzyme via a two-step mechanism: rapid reversible binding followed by slower covalent modification. The dissociation constant (Kd) for the initial reversible enzyme–FSBA complex was determined to be 185 µM, with a first-order inactivation rate constant (k2) of 0.22 min⁻¹ at pH 8.0 and 25°C [1]. A stoichiometry of 1.2 mol FSBA bound per mole of enzyme corresponded to 100% inactivation, and incorporation was fully prevented by the natural substrate NADH [1].

Enzyme kinetics Affinity probe Two-step inactivation

Spontaneous Covalent Reactivity vs. UV-Dependent Photoaffinity Probes: 5'-FSBA and 8-Azido-ATP Target the Same Cysteine Residues

At the kinase active site of rat liver 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, both 5'-FSBA and 8-azido-ATP inactivated the kinase by modifying the same set of cysteinyl residues critical for sugar phosphate binding [1]. However, 8-azido-ATP required UV photoactivation to form the covalent adduct, whereas 5'-FSBA reacted spontaneously under ambient conditions [1]. In both cases, inactivation was fully reversed by dithiothreitol, indicating disulfide formation with the target cysteines, and prior alkylation with iodoacetamide protected against both probes [1].

Chemical biology Affinity probes Cysteine modification

Sub-Micromolar Receptor-Level Potency: IC50 = 3 µM for Covalent Blockade of ATP-Induced cAMP Signaling in NG108-15 Cells

In NG108-15 neuroblastoma × glioma hybrid cells, pretreatment with 5'-FSBA irreversibly inhibited ATP-induced cAMP formation with an IC50 of ~3 µM [1]. The inhibition was concentration-dependent, partially resistant to wash-out, and did not affect prostaglandin E1-induced cAMP responses, confirming selectivity for the ATP-activated purinoceptor pathway [1]. By comparison, the reversible ATP analog β,γ-methylene-ATP (β,γ-MeATP) showed no persistent inhibition after wash-out, and the effect of 5'-FSBA was fully protected by co-incubation with β,γ-MeATP [1].

G protein-coupled receptor Purinoceptor cAMP signaling

Defined Single-Residue Mapping: Exclusive Modification of Lys-71 in cAMP-Dependent Protein Kinase Catalytic Subunit

5'-FSBA has been used to covalently and exclusively modify Lys-71 within the catalytic subunit of cAMP-dependent protein kinase (PKA) from porcine skeletal muscle, providing unambiguous identification of a single active-site residue [1]. In contrast, photoaffinity labels such as 8-azido-ATP often produce multiple labeled peptides from the same enzyme due to less restricted reactivity of the photogenerated nitrene intermediate [1]. This single-residue precision is a direct consequence of the electrophilic fluorosulfonyl group's restricted geometry and reactivity within the adenine-binding pocket.

Protein kinase Active-site mapping Affinity labeling

Optimized Application Scenarios for 5'-FSBA Based on Verified Quantitative Differentiation Evidence


Irreversible Inactivation of Kinases and ATPases for Functional Knockout Studies in Live Cells

When sustained, wash-out-resistant blockade of ATP-dependent signaling is required—such as in the NG108-15 purinoceptor study where 5'-FSBA achieved IC50 = 3 µM with persistent inhibition after wash-out [1]—5'-FSBA is the probe of choice. Reversible ATP analogs (ATP, ADP, AMP-PNP, β,γ-MeATP) lose all inhibitory activity upon medium exchange, whereas 5'-FSBA-modified receptors remain permanently silenced [1]. This property is critical for pulse-chase experimental designs and for distinguishing direct vs. indirect ATP-dependent pathways in cell-based assays.

Single-Residue Active-Site Mapping of Nucleotide-Binding Proteins for Structural Biology

For crystallography, mass spectrometry, or NMR studies requiring unambiguous identification of the amino acid residue(s) that contact the adenine moiety of ATP, 5'-FSBA delivers single-site, stoichiometric modification as demonstrated with recA (Tyr-264) [2] and PKA (Lys-71) [3]. Unlike photoaffinity probes that generate multiple labeled peptides, 5'-FSBA yields one dominant labeled peptide per binding site, simplifying HPLC purification and Edman sequencing or LC-MS/MS analysis [3].

Quantitative Affinity Probe Kinetics for Nucleotide-Binding Site Characterization

The two-step mechanism of 5'-FSBA—reversible binding followed by covalent modification—allows independent determination of the dissociation constant (Kd) and the inactivation rate constant (k2), as exemplified at NADH-cytochrome b5 reductase (Kd = 185 µM, k2 = 0.22 min⁻¹) [4]. This provides a thermodynamic and kinetic fingerprint of the nucleotide-binding pocket that cannot be obtained with simple reversible inhibitors (no k2) or photoaffinity probes (where the activation step conflates kinetics).

Chemical Proteomics and ATP-Binding Proteome Profiling Without UV Equipment

For activity-based protein profiling (ABPP) or ATP-binding proteome-wide pull-down experiments, 5'-FSBA spontaneously labels nucleotide-binding sites without requiring UV irradiation, as evidenced by its parallel cysteine modification pattern with 8-azido-ATP on 6-phosphofructo-2-kinase [5]. This simplifies experimental workflows, reduces equipment requirements, and minimizes UV-induced protein damage or non-specific crosslinking, making 5'-FSBA the preferred affinity probe for proteomics core facilities and high-throughput screening campaigns.

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